molecular formula C10H5BrF3NO B1447516 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 1423757-77-0

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1447516
CAS No.: 1423757-77-0
M. Wt: 292.05 g/mol
InChI Key: FGNITOSPWGXEDS-UHFFFAOYSA-N
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Description

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound with the empirical formula C9H5BrF3N . It is a white solid .

Scientific Research Applications

Molecular Structure and Crystallography

5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows significant properties in crystallography. Molecules of this compound are linked by hydrogen bonds into ribbons, highlighting its potential in the study of molecular interactions and crystal structures (Ali, Halim, & Ng, 2005).

Chemical Synthesis and Characterization

In chemical synthesis, the compound derived from 5-bromo-1H-indole-3-carbaldehyde is characterized by spectroscopic and thermal tools. Its structure is confirmed by X-ray single crystal diffraction, indicating its importance in the development of new synthetic methodologies and material characterization (Barakat et al., 2017).

Application in Organic Chemistry

A study on the synthesis of annulated gamma-carbolines and heteropolycycles utilized derivatives of 2-bromo-1H-indole-3-carbaldehyde. This suggests its role in facilitating the creation of complex organic compounds, useful in various chemical applications (Zhang & Larock, 2003).

Formation of Substituted Dihydropyrans

In the context of medicinal chemistry, the compound facilitated the formation of highly substituted CF3-dihydropyrans. This is crucial for developing new pharmaceuticals and understanding the chemical properties of trifluoromethyl groups (Donslund et al., 2015).

Synthesis of Novel Pyrazole Derivatives

The compound played a role in the synthesis of novel pyrazole derivatives, which are important in various pharmacological studies. This underlines its significance in the synthesis of new bioactive compounds (Hu et al., 2010).

Future Directions

Trifluoromethyl containing heterocycles, such as 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, are an integral part of many biologically active compounds in the agro and pharmaceutical chemistry . Therefore, the development of new synthetic methods and the discovery of new biological activities associated with these compounds are likely to be areas of future research .

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-1-6-5(4-16)3-15-9(6)2-7(8)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNITOSPWGXEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201694
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423757-77-0
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423757-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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